N-(4-acetylphenyl)-3-ethoxybenzamide
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Overview
Description
N-(4-acetylphenyl)-3-ethoxybenzamide: is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to an ethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetylphenyl)-3-ethoxybenzamide typically involves the reaction of 4-acetylphenylamine with 3-ethoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to enhance yield and purity. This may involve the use of automated reactors, controlled temperature settings, and continuous monitoring of the reaction progress.
Chemical Reactions Analysis
Types of Reactions: N-(4-acetylphenyl)-3-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 4-acetylbenzoic acid.
Reduction: Formation of 4-aminoacetophenone.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(4-acetylphenyl)-3-ethoxybenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It may exhibit biological activity that can be harnessed for therapeutic purposes.
Medicine: The compound is investigated for its potential use in the development of new pharmaceuticals. Its structural features make it a candidate for the design of drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-3-ethoxybenzamide involves its interaction with specific molecular targets. The acetyl and ethoxy groups play a crucial role in binding to active sites of enzymes or receptors. This binding can modulate the activity of these targets, leading to desired biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(4-acetylphenyl)acetamide: Similar structure but lacks the ethoxy group.
N-(4-acetylphenyl)-4-methylbenzenesulfonamide: Contains a sulfonamide group instead of the ethoxybenzamide moiety.
N-(4-acetylphenyl)quinoline-3-carboxamide: Contains a quinoline ring instead of the ethoxybenzamide moiety.
Uniqueness: N-(4-acetylphenyl)-3-ethoxybenzamide is unique due to the presence of both the acetyl and ethoxy groups, which confer specific chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications compared to similar compounds.
Properties
IUPAC Name |
N-(4-acetylphenyl)-3-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-3-21-16-6-4-5-14(11-16)17(20)18-15-9-7-13(8-10-15)12(2)19/h4-11H,3H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRPFWFRGRVAKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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